Cas no 31053-99-3 (Benzene,1-bromo-2,3,5-trimethyl-)

Benzene,1-bromo-2,3,5-trimethyl- is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and three methyl groups at the 1, 2, 3, and 5 positions. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical applications. The electron-donating methyl groups enhance the stability of the aromatic system while the bromine serves as a versatile leaving group for nucleophilic substitution or metal-catalyzed transformations. Its well-defined regiochemistry ensures predictable reactivity, facilitating precise synthetic pathways. The compound is typically handled under standard aromatic halide precautions.
Benzene,1-bromo-2,3,5-trimethyl- structure
31053-99-3 structure
Product Name:Benzene,1-bromo-2,3,5-trimethyl-
CAS No:31053-99-3
MF:C9H11Br
MW:199.087641954422
CID:322806
PubChem ID:290576
Update Time:2025-11-05

Benzene,1-bromo-2,3,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-bromo-2,3,5-trimethyl-
    • 1-bromo-2,3,5-trimethylBenzene
    • 1-Brom-2,3,5-trimethyl-benzol
    • 1-bromo-2,3,5-trimethyl-benzene
    • 2,3,5-trimethyl-
    • 2,3,5-trimethyl phenol
    • 2,3,5-trimethyl-naphthalene
    • 2,3,5-trimethyl-phenol
    • 2,3,6-Trimethylnaphthalin
    • 2,3,6-Trimethyl-naphthalin
    • 2.3.6-Trimethylnaphthalin
    • 6-Brompseudocumol
    • AC1L21BU
    • AC1Q1GJN
    • CTK6C0375
    • Maybridge1_004328
    • Naphthalene, 2,3,6-trimethyl-
    • Naphthalene,3,6-trimethyl-
    • NSC11848
    • FT-0766154
    • E10156
    • AS-84190
    • 31053-99-3
    • 2,3,5-trimethyl-1-bromobenzene
    • SCHEMBL459156
    • Benzene, 1-bromo-2,3,5-trimethyl-
    • NSC-154610
    • DTXSID20953160
    • NSC154610
    • DA-21022
    • Inchi: 1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
    • InChI Key: MYEVSXDYOWNOPS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(C)=C1C

Computed Properties

  • Exact Mass: 198.00441g/mol
  • Monoisotopic Mass: 198.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

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Benzene,1-bromo-2,3,5-trimethyl- Related Literature

Additional information on Benzene,1-bromo-2,3,5-trimethyl-

Chemical Profile of Benzene,1-bromo-2,3,5-trimethyl- (CAS No. 31053-99-3)

Benzene,1-bromo-2,3,5-trimethyl- is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 31053-99-3, this compound represents a unique structural motif that finds utility in various synthetic applications. Its molecular structure, characterized by a bromine substituent at the 1-position and methyl groups at the 2, 3, and 5 positions of a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules.

The< strong>Benzene,1-bromo-2,3,5-trimethyl- molecule exhibits interesting electronic and steric properties due to its substitution pattern. The bromine atom introduces a polarizing effect, enhancing electrophilic aromatic substitution reactions, while the methyl groups provide steric hindrance that can influence reaction pathways. These characteristics have made it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been growing interest in leveraging such halogenated aromatic compounds for their potential in medicinal chemistry. The< strong>Benzene,1-bromo-2,3,5-trimethyl- derivative has been explored as a precursor in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, its structural framework has been utilized in the development of kinase inhibitors and other small-molecule drugs that modulate critical biological pathways.

One of the most compelling aspects of< strong>Benzene,1-bromo-2,3,5-trimethyl- is its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have enabled the construction of complex heterocyclic scaffolds that are prevalent in many drugs on the market today. The< strong>CAS No. 31053-99-3 identifier ensures unambiguous identification and traceability of this compound in research and industrial settings.

The pharmaceutical industry has been particularly keen on exploring derivatives of< strong>Benzene,1-bromo-2,3,5-trimethyl- due to its potential as a lead compound for drug discovery. Researchers have synthesized numerous analogs to optimize pharmacokinetic properties and improve binding affinity to biological targets. Computational modeling studies have further highlighted its suitability for designing molecules with enhanced selectivity and reduced toxicity.

Recent advances in green chemistry have also influenced how< strong>Benzene,1-bromo-2,3,5-trimethyl- is utilized. Efforts are underway to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For example, catalytic methods that employ recyclable ligands or water-based solvents are being investigated to make the synthesis process more environmentally friendly.

The agrochemical sector has not been left behind in exploring the potential of< strong>Benzene,1-bromo-2,3,5-trimethyl-. Its structural features make it a viable candidate for developing novel pesticides and herbicides. By modifying its substituents or incorporating it into larger molecular frameworks, chemists aim to create compounds that offer improved efficacy against pests while maintaining safety for non-target organisms.

In conclusion,< strong>Benzene,1-bromo-2,3,5-trimethyl- (CAS No. 31053-99-3) is a multifaceted compound with broad applications across multiple industries. Its unique structural attributes and reactivity patterns make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of its properties continues to evolve, so too will its role in advancing chemical biology and pharmaceutical innovation.

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